![molecular formula C17H17BrN2O4S B2513546 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922058-10-4](/img/structure/B2513546.png)
4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17BrN2O4S and its molecular weight is 425.3. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide has been investigated for its antimicrobial potential. It’s essential to explore its effectiveness against bacteria, fungi, and other pathogens .
- Indoles are significant heterocyclic compounds found in natural products and drugs. Researchers have explored novel synthetic methods to construct indole derivatives. This compound could serve as a precursor for indole synthesis, contributing to drug discovery and development .
- Indole derivatives often exhibit diverse biological properties. Investigating the biological effects of this compound, such as anti-inflammatory, analgesic, or anticancer activities, could provide valuable insights for drug design .
- 4-bromo-N,N-dimethylaniline (a related compound) is used as an internal standard in analytical chemistry. Similarly, this compound might find applications in determining iodine content in pharmaceuticals, iodized table salt, and organic compounds .
Antimicrobial Activity
Indole Derivatives Synthesis
Biological Activity
Internal Standard in Analytical Chemistry
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide is Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .
Mode of Action
The compound interacts with its target, AChE, and significantly reduces its level . This reduction in AChE activity affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound affects the biochemical pathway involving reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage . The compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components .
Result of Action
The result of the compound’s action is a significant reduction in AChE levels . This leads to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms . Additionally, the compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components .
Action Environment
The environment can influence the action, efficacy, and stability of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide. For instance, the compound was investigated in the brain of rainbow trout, where it showed significant effects on swimming performance, lipid peroxidation, and AChE activity . The specific environmental conditions of the “Aquarium Fish Rearing” unit in the Aquaculture Faculty at Atatürk University may have influenced these results
properties
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-17(2)10-24-15-8-5-12(9-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSFTCRYDMAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide |
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